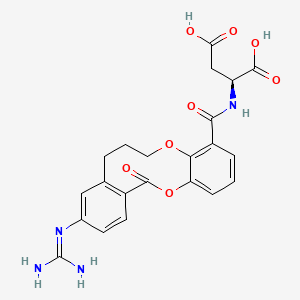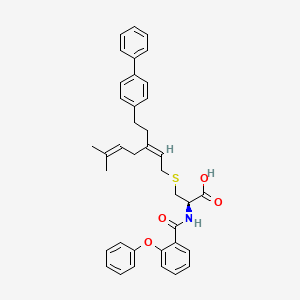
Pop-3MB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POP-3MB, also known as compound 1b, is a chemical compound with the molecular formula C38H39NO4S and a molecular weight of 605.79 g/mol . It is an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 value of 2.5 μM . This compound is known for altering the subcellular localization of K-Ras and inhibiting Ras activation, as well as Erk phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POP-3MB involves the modification of prenylcysteine-based structures. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on amide-modified prenylcysteine derivatives . The preparation method typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is stored at -20°C for long-term stability and shipped under controlled temperatures to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
POP-3MB undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Scientific Research Applications
POP-3MB has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Investigated for its role in altering the subcellular localization of K-Ras and inhibiting Ras activation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit Erk phosphorylation and Ras activation.
Mechanism of Action
POP-3MB exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). This inhibition leads to changes in the subcellular localization of K-Ras, preventing its activation. Additionally, this compound inhibits the phosphorylation of Erk, a key component of the MAPK/ERK signaling pathway . The molecular targets and pathways involved include ICMT, K-Ras, and Erk.
Comparison with Similar Compounds
Similar Compounds
3-Oxopomolic Acid: A triterpenoid that inhibits cholesterol ester accumulation and suppresses acyl coenzyme A:cholesterol acyltransferase (ACAT) activity.
Uniqueness of POP-3MB
This compound is unique due to its specific inhibition of ICMT and its ability to alter the subcellular localization of K-Ras. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C38H39NO4S |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
(2R)-3-[(2Z)-6-methyl-3-[2-(4-phenylphenyl)ethyl]hepta-2,5-dienyl]sulfanyl-2-[(2-phenoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C38H39NO4S/c1-28(2)17-18-30(20-19-29-21-23-32(24-22-29)31-11-5-3-6-12-31)25-26-44-27-35(38(41)42)39-37(40)34-15-9-10-16-36(34)43-33-13-7-4-8-14-33/h3-17,21-25,35H,18-20,26-27H2,1-2H3,(H,39,40)(H,41,42)/b30-25+/t35-/m0/s1 |
InChI Key |
AHJGURHCLOZLFH-NBTOIDQYSA-N |
Isomeric SMILES |
CC(=CC/C(=C\CSC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2)/CCC3=CC=C(C=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC(=CCC(=CCSCC(C(=O)O)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2)CCC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
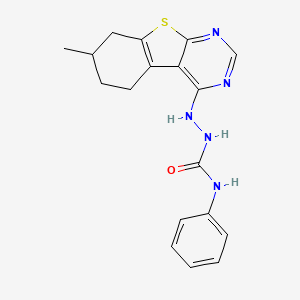
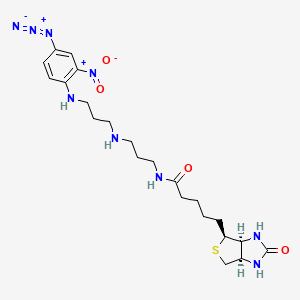
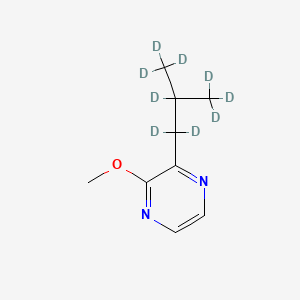

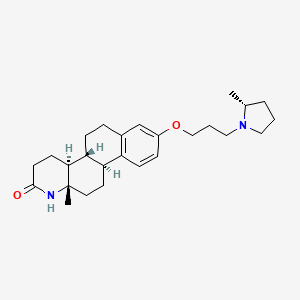
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)
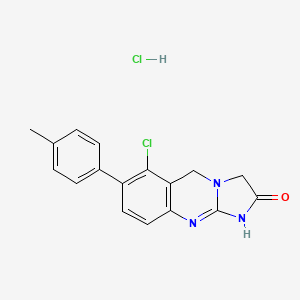

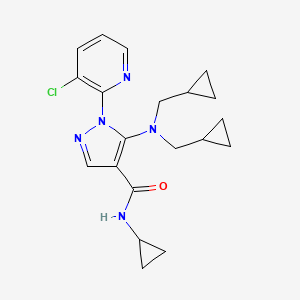
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)

